molecular formula C6H9Cl2NS B3143319 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole hydrochloride CAS No. 52169-55-8

2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole hydrochloride

Cat. No. B3143319
CAS RN: 52169-55-8
M. Wt: 198.11
InChI Key: NLCANNDSVKBZSC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely include a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The chloromethyl and dimethyl groups would be attached to specific positions on this ring .


Chemical Reactions Analysis

The chloromethyl group in this compound is likely to be reactive and could undergo various chemical reactions . For example, it could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

Based on similar compounds, “2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole hydrochloride” is likely to be a solid at room temperature . It might be soluble in water and could have a melting point in the range of 100-200°C .

Scientific Research Applications

Chemical Synthesis and Characterization

The compound is involved in reactions with diazomethane, leading to a mixture of thiazole derivatives through a mechanism involving thiocaronyl ylide intermediates. This process illustrates its reactivity and potential for generating diverse chemical structures (Kägi, Linden, Heimgartner, & Mlostoń, 1993). Additionally, its halogenation under mild conditions provides an efficient method for obtaining chloromethyl and bromomethyl derivatives, highlighting its versatility in organic synthesis (Yamane, Mitsudera, & Shundoh, 2004).

Corrosion Inhibition

Thiazole derivatives, including those related to 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole, have been studied for their corrosion inhibition properties. They demonstrate significant efficiency in protecting metals in corrosive environments, such as hydrochloric acid solutions, by forming protective layers on metal surfaces. This application is crucial for industries dealing with metal preservation and maintenance (Fouda, Abdel‐Latif, Helal, & El-Hossiany, 2021).

Material Science and Engineering

Its derivatives have found applications in material science, particularly in the development of new materials with potential utility in various technological applications. For example, synthesis routes and characterizations of novel thiazole compounds offer insights into their physical and chemical properties, opening doors to their use in advanced material science applications (Jin-yan, 2010).

Heterocyclic Chemistry

In heterocyclic chemistry, the compound is a precursor in the synthesis of a wide array of thiazole derivatives. These derivatives are pivotal in constructing complex molecules with diverse biological and chemical properties, serving as a foundational element in the development of heterocyclic compounds with specific functionalities (Sinenko, Slivchuk, Mityukhin, & Brovarets, 2017).

Safety And Hazards

This compound could be harmful if swallowed, inhaled, or absorbed through the skin . It might cause skin and eye irritation, and could be harmful to the respiratory system . Proper safety measures should be taken when handling this compound .

Future Directions

The future directions for this compound would depend on its specific applications. For example, if it’s used as a pharmaceutical, future research could focus on improving its efficacy and safety profile. If it’s used as a chemical intermediate, future research could focus on developing more efficient synthesis methods .

properties

IUPAC Name

2-(chloromethyl)-4,5-dimethyl-1,3-thiazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNS.ClH/c1-4-5(2)9-6(3-7)8-4;/h3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCANNDSVKBZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CCl)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole hydrochloride
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2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole hydrochloride

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